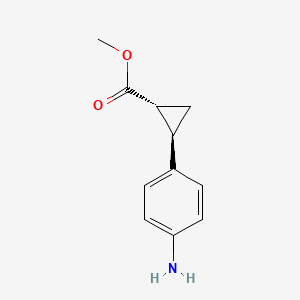

rel-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6,12H2,1H3/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLMNIKWSKUYMA-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356600-10-6 | |

| Record name | rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor followed by functional group modifications One common method is the reaction of a diazo compound with an olefin in the presence of a transition metal catalyst to form the cyclopropane ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

rel-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclopropane derivatives depending on the reagents used.

Scientific Research Applications

rel-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can interact with biological receptors or enzymes, leading to various biological effects. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Ring

(a) rel-Methyl 2-((tert-Butoxycarbonyl)Amino)Cyclopropanecarboxylate (CAS 162129-55-7)

- Structure: Differs by replacing the 4-aminophenyl group with a Boc-protected amino group.

- Molecular Formula: C₁₀H₁₇NO₄ vs. C₁₁H₁₃NO₂ for the target compound.

- Properties: The tert-butoxycarbonyl (Boc) group enhances stability during synthetic steps but requires acidic deprotection. This derivative is less polar than the 4-aminophenyl analog, impacting solubility and reactivity .

(b) rel-Methyl (1R,2R)-2-(4-(Chlorosulfonyl)Phenyl)Cyclopropane-1-carboxylate (CAS 600134-89-2)

- Structure: Features a chlorosulfonyl group on the phenyl ring instead of an amino group.

- Reactivity: The chlorosulfonyl group enables nucleophilic substitution (e.g., forming sulfonamides), contrasting with the amino group’s capacity for electrophilic aromatic substitution.

- Safety: Requires stringent handling due to hazards associated with sulfonyl chlorides, unlike the relatively stable amino derivative .

(c) rel-(1R,2R)-2-(4-Chloro-3-fluorophenyl)Cyclopropane-1-carboxylic Acid (CAS 2055841-07-9)

- Structure : Replaces the methyl ester with a carboxylic acid and substitutes the phenyl ring with chloro and fluoro groups.

- Physicochemical Impact: The carboxylic acid increases water solubility and acidity (pKa ~4-5) compared to the methyl ester (pKa ~8-9).

Stereochemical and Functional Group Analogues

(a) Ethyl (1R,2R)-rel-2-(Boc-Aminomethyl)Cyclopropanecarboxylate (CAS 946598-53-4)

- Modifications: Ethyl ester instead of methyl and a Boc-protected aminomethyl side chain.

- Applications: The ethyl ester increases lipophilicity (logP ~2.5 vs. ~1.8 for methyl), affecting pharmacokinetics. The aminomethyl group offers a distinct vector for functionalization compared to the 4-aminophenyl group .

(b) trans-Ethyl 2-(m-Tolyl)Cyclopropanecarboxylate (CAS 114095-56-6)

- Structure : Trans-configuration with a methyl-substituted phenyl (m-tolyl) group.

- Key Differences: The m-tolyl group reduces polarity (logP ~3.1) compared to the 4-aminophenyl analog (logP ~1.5). This compound is more suited for hydrophobic interactions in drug-receptor binding .

Pharmacologically Relevant Derivatives

(a) rel-(1R,2S)-2-(2,4-Dichlorophenyl)Cyclopropanamine Hydrochloride

- Structure : 1R,2S stereochemistry with a dichlorophenyl group and protonated amine.

- Biological Relevance: The dichlorophenyl group enhances binding to aromatic receptors (e.g., serotonin receptors), while the hydrochloride salt improves bioavailability. This contrasts with the neutral amino group in the target compound .

(b) Methyl 2-(4-Aminophenyl)Cyclopropane-1-carboxylate in Drug Development

- Role: The 4-aminophenyl group facilitates hydrogen bonding with biological targets, such as kinase active sites. Cyclopropane’s strain energy (~27 kcal/mol) imposes conformational constraints, enhancing selectivity in enzyme inhibition .

Comparative Data Table

| Compound Name | CAS Number | Key Substituents | Molecular Formula | logP (Predicted) | Applications |

|---|---|---|---|---|---|

| rel-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate | N/A | 4-aminophenyl, methyl ester | C₁₁H₁₃NO₂ | 1.5 | Drug intermediates, GPCR modulation |

| rel-Methyl 2-(Boc-amino)cyclopropanecarboxylate | 162129-55-7 | Boc-amino, methyl ester | C₁₀H₁₇NO₄ | 2.2 | Peptide synthesis, protecting groups |

| rel-Methyl (1R,2R)-2-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate | 600134-89-2 | Chlorosulfonyl, methyl ester | C₁₁H₁₁ClO₄S | 3.0 | Sulfonamide precursors |

| trans-Ethyl 2-(m-tolyl)cyclopropanecarboxylate | 114095-56-6 | m-Tolyl, ethyl ester | C₁₃H₁₆O₂ | 3.1 | Lipophilic drug scaffolds |

| rel-(1R,2S)-2-(2,4-dichlorophenyl)cyclopropanamine hydrochloride | 1820574-68-2 | Dichlorophenyl, amine HCl | C₉H₁₀Cl₂N·HCl | 2.8 | Serotonin receptor ligands |

Biological Activity

rel-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate is a cyclopropane derivative that has drawn attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a methyl ester functional group and an amino-substituted phenyl group, which are critical for its interaction with biological targets. The specific stereochemistry of the compound, indicated by the (1R,2R) configuration, plays a significant role in its biological activity.

Synthesis

The synthesis of this compound typically involves several key reactions, including:

- Formation of the cyclopropane ring : This can be achieved through methods such as the Simmons-Smith reaction.

- Substitution with the aminophenyl group : This step is crucial for introducing the amino functionality.

- Esterification : The final step involves converting the carboxylic acid to a methyl ester under acidic conditions.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties .

Biological Activity

This compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in metabolic pathways. Key findings include:

- Enzyme Inhibition : Research indicates that compounds in this class can act as inhibitors for O-acetylserine sulfhydrylase isoforms, which are implicated in cysteine biosynthesis. This inhibition may have therapeutic implications for diseases related to cysteine metabolism .

- Antibacterial Properties : Preliminary studies suggest potential antibacterial activity, although further research is required to elucidate these effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to understand how modifications to its chemical structure can enhance efficacy or reduce side effects. The following table summarizes some related compounds and their activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-(4-aminophenyl)-1-(4-methylbenzyl)cyclopropane-1-carboxylate | Similar cyclopropane structure with ethyl ester | Potentially similar enzyme inhibition |

| 2-(4-Aminophenyl)-1-(4-methylbenzyl)cyclopropane-1-carboxylic acid | Lacks methyl ester; carboxylic acid form | May exhibit different solubility and activity |

| Methyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate | Nitro group instead of amino group | Different mechanism due to electron-withdrawing properties |

The unique stereochemistry and functional groups of this compound confer distinct biological properties compared to its analogs .

Case Studies

Several studies have investigated the biological effects of this compound:

- In vitro Studies : In vitro assays have demonstrated that this compound can effectively inhibit O-acetylserine sulfhydrylase isoforms with varying IC50 values, indicating its potential as a therapeutic agent in cysteine-related disorders.

- Animal Models : Animal studies have shown promising results for this compound in reducing tumor growth in models of cancers associated with altered cysteine metabolism.

Q & A

Basic Research Questions

Q. What are the key structural features and synthesis steps for rel-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate?

- Structural Features : The compound contains a strained cyclopropane ring with a 4-aminophenyl substituent at the 2-position and a methyl ester group at the 1-position. The (1R,2R) stereochemistry is critical for its interactions with biomolecules .

- Synthesis Steps :

Cyclopropanation : Utilize stereoselective methods (e.g., Simmons-Smith reaction) to construct the cyclopropane ring.

Functionalization : Introduce the 4-aminophenyl group via Suzuki-Miyaura coupling or nucleophilic substitution.

Esterification : Protect the carboxylic acid group as a methyl ester using methanol under acidic conditions.

Key Reference: Asymmetric synthesis techniques are often employed to control stereochemistry .

Q. How do stereochemical considerations impact the synthesis of this cyclopropane derivative?

- The strained cyclopropane ring requires precise stereochemical control to avoid undesired diastereomers. Chiral auxiliaries or enantioselective catalysts (e.g., Rhodium(II)-based systems) are used to achieve the (1R,2R) configuration. NMR and chiral HPLC are essential for confirming stereopurity .

Q. What analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : 1H/13C NMR to confirm cyclopropane ring geometry and substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : To resolve absolute stereochemistry if chiral centers are ambiguous .

Q. What purification techniques are optimal for isolating this compound?

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).

- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) to remove impurities.

- HPLC : Preparative chiral HPLC for enantiomeric separation if racemization occurs during synthesis .

Q. What safety precautions are necessary when handling this compound?

- Hazard Statements : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or direct contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Approaches :

- Surface Plasmon Resonance (SPR) : Quantify binding affinities to target proteins.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of interactions.

- Dose-Response Assays : Validate activity across multiple cell lines to rule out context-dependent effects.

Reference: Kinetic studies and binding assays are critical for mechanistic clarity .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this cyclopropane derivative?

- Core Modifications :

- Replace the 4-aminophenyl group with electron-withdrawing (e.g., 4-nitrophenyl) or bulky substituents.

- Modify the ester group to amides or carboxylic acids to alter solubility and bioavailability.

- Bioisosteres : Substitute the cyclopropane ring with cyclobutane or bicyclic systems to assess strain effects on activity .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

- Stability Testing :

- pH Stability : Incubate in buffers (pH 2–10) and monitor degradation via LC-MS.

- Thermal Stability : Use accelerated stability studies (40–60°C) to predict shelf life.

Q. What computational methods are suitable for predicting interactions between this compound and biological targets?

- Molecular Dynamics (MD) Simulations : Model cyclopropane ring flexibility and binding pocket interactions.

- Docking Studies : Use software like AutoDock Vina to predict binding poses with enzymes or receptors.

- QSAR Models : Corrogate substituent effects with activity data to guide synthesis .

Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?

- Comparative Analysis :

| Analog | Structural Difference | Key Finding |

|---|---|---|

| Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate | Hydroxymethyl instead of aminophenyl | Reduced enzyme inhibition due to lack of amino group |

| rac-Methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate | Methyl substitution | Enhanced metabolic stability but lower solubility |

| Reference: Cyclopropane derivatives with electron-rich aryl groups show stronger target binding . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.